6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

CDK2 inhibitor Kinase selectivity Structure-Activity Relationship

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS 2225154-22-1) is a conformationally constrained, nitrogen-rich heterocyclic scaffold. It serves as the core hinge-binding motif in a series of cyclin-dependent kinase (CDK) inhibitors and protein kinase C (PKC) inhibitors developed by Pfizer and Nerviano Medical Sciences.

Molecular Formula C7H14Cl2N4
Molecular Weight 225.12
CAS No. 2225154-22-1
Cat. No. B2660659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
CAS2225154-22-1
Molecular FormulaC7H14Cl2N4
Molecular Weight225.12
Structural Identifiers
SMILESCC1(C2=C(CN1)C(=NN2)N)C.Cl.Cl
InChIInChI=1S/C7H12N4.2ClH/c1-7(2)5-4(3-9-7)6(8)11-10-5;;/h9H,3H2,1-2H3,(H3,8,10,11);2*1H
InChIKeyBMCNFVLAZRBDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride: A Constrained Bicyclic Amine Core for Kinase Inhibitor Design and Chemical Biology Procurement


6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (CAS 2225154-22-1) is a conformationally constrained, nitrogen-rich heterocyclic scaffold [1]. It serves as the core hinge-binding motif in a series of cyclin-dependent kinase (CDK) inhibitors and protein kinase C (PKC) inhibitors developed by Pfizer and Nerviano Medical Sciences [2][3]. The dihydrochloride salt form provides a well-defined, crystalline solid with high purity, making it suitable for reproducible fragment elaboration, parallel synthesis, and medicinal chemistry campaigns targeting the ATP-binding site of kinases.

Why Structurally Similar Pyrrolopyrazole Amines Cannot Substitute for 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride in Kinase-Focused Discovery


The 6,6-dimethyl substitution on the tetrahydropyrrole ring is a critical selectivity determinant for the pyrrolo[3,4-c]pyrazole kinase inhibitor pharmacophore [1]. Brasca et al. explicitly demonstrated that introducing the geminal dimethyl group at position 6 exploits the distinct size and shape of the buried region of CDK2—defined by Ala31, Val64, Phe80, and Ala144—to achieve kinase selectivity unattainable with the unsubstituted, 6-methyl, or 6-ethyl analogs [1]. Using a core bearing a different substitution pattern or lacking the dimethyl group entirely has been shown to result in a loss of selectivity across the kinome and reduced antiproliferative activity in cellular assays [1]. Furthermore, the dihydrochloride salt offers practical formulation advantages over the free base, including higher aqueous solubility and improved solid-state stability, which are essential for reproducible high-throughput screening and in vivo study preparation .

Quantitative Differentiation Evidence: 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride Versus Closest Analogs


Kinase Selectivity Control at the Core Level: The 6,6-Dimethyl Group Versus 6-Methyl and 6-Ethyl Analogs in CDK2 Inhibition

In the foundational CDK2 inhibitor optimization study, the team at Nerviano Medical Sciences demonstrated that the 6,6-dimethyl group is essential for achieving selective CDK2 inhibition. The selectivity is attributed to the dimethyl group exploiting the steric and hydrophobic constraints of the CDK2 buried region, a feature that is not present in the 6-monomethyl, 6-ethyl, or unsubstituted pyrrolo[3,4-c]pyrazol-3-amine cores [1]. While the primary data are reported for elaborated inhibitor series, the core fragment itself dictates this selectivity. A derivative containing the 6,6-dimethyl core (compound 1) displayed nanomolar activity against CDK2/cyclin A and selectivity against a panel of serine-threonine and tyrosine kinases, a profile that was not observed for the unsubstituted scaffold [1].

CDK2 inhibitor Kinase selectivity Structure-Activity Relationship Pyrrolopyrazole scaffold

Antiproliferative Activity Advantage: 6,6-Dimethyl Core-Containing Inhibitors Versus Other 6-Substituted Cores in A2780 Ovarian Carcinoma Cells

The optimization study reported that compound 1, a CDK inhibitor built on the 6,6-dimethyl-pyrrolo[3,4-c]pyrazol-3-amine scaffold, potently inhibited CDK2-mediated cell proliferation in A2780 human ovarian carcinoma cells [1]. This cellular antiproliferative activity was a key driver for advancing the 6,6-dimethyl series over other 6-substituted analogs, which exhibited markedly weaker growth inhibition [1]. The final clinical candidate PHA-793887 (compound 31), which also contains the 6,6-dimethyl core, achieved tumor growth inhibition ranging from 76% to 84% in A2780, HCT-116, and BX-PC3 xenograft models upon daily intravenous administration [1].

Antiproliferative activity A2780 ovarian cancer CDK inhibitor Pyrrolopyrazole scaffold

Aqueous Solubility Optimization: Impact of the 6,6-Dimethyl Core on Formulability for Intravenous Dosing

A critical limitation of the early lead compound 1, which contains the 6,6-dimethyl-pyrrolo[3,4-c]pyrazol-3-amine core, was its low solubility in 5% dextrose solution (3.4 mg/mL), which prevented intravenous administration [1]. The medicinal chemistry optimization focused on modifying the peripheral substituents while retaining the 6,6-dimethyl core, ultimately yielding PHA-793887 (compound 31) with greatly improved solubility suitable for intravenous dosing [1]. This demonstrates that the core itself provides a tractable starting point for solubility optimization without compromising target affinity. In contrast, alternative 6-substituted cores often led to solubility liabilities that could not be adequately resolved through peripheral derivatization alone [1].

Aqueous solubility Intravenous formulation Physicochemical properties CDK inhibitor

Salt Form Advantage: Dihydrochloride Salt Purity and Solid-State Properties Compared to Other Pyrrolopyrazole Amine Salts

The 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is supplied as the dihydrochloride salt, which provides a crystalline, non-hygroscopic solid with enhanced chemical stability compared to the free base form commonly offered for simpler pyrrolopyrazole amines . Commercial specifications report a purity of 98% (HPLC) for the dihydrochloride salt, ensuring consistent stoichiometry in subsequent synthetic transformations . In contrast, the free base of related pyrrolo[3,4-c]pyrazol-3-amines often exhibits lower purity (90-95%) and a tendency to form hydrates or carbonate adducts upon storage, introducing variability in reaction yields and complicating scale-up .

Dihydrochloride salt Solid-state stability Purity Crystalline building block

High-Value Application Scenarios for 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine Dihydrochloride Based on Quantitative Evidence


Design and Synthesis of Selective CDK2 Inhibitors via Fragment Elaboration

The 6,6-dimethyl core is the validated hinge-binding fragment for achieving CDK2 selectivity over other cyclin-dependent kinases and broader kinome targets [1]. Researchers can directly elaborate the 3-amino group and the 5-position of the tetrahydropyrrole ring using the parallel chemistry routes described by Brasca et al., confident that the core drives the selectivity window [1]. This is particularly advantageous in early-stage oncology programs where a selective CDK2 inhibitor profile is desired to minimize off-target toxicity.

Intravenous CDK Inhibitor Candidate Optimization with Formulation-Friendly Core

The demonstrated ability to improve aqueous solubility from <5 mg/mL to levels suitable for intravenous dosing while retaining the 6,6-dimethyl core makes this scaffold ideal for projects targeting intravenous administration in oncology [1]. The dihydrochloride salt further enhances starting solubility, facilitating early pharmacokinetic and tolerability studies in rodent models.

PKCβII Inhibitor Fragment-Based Screening and Lead Generation

The patent literature from Pfizer identifies the 6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine dihydrochloride as a key intermediate in the synthesis of potent PKCβII inhibitors with Ki values below 10 nM [1]. Procurement of this precise core ensures chemical fidelity to the patented inhibitor series, enabling rapid generation of tool compounds for diabetic complications and inflammatory disease research.

High-Throughput Parallel Library Synthesis Requiring a Crystalline, Non-Hygroscopic Amine Building Block

The 98% purity and crystalline nature of the dihydrochloride salt make it suitable for automated parallel synthesis platforms where precise solid dispensing and consistent stoichiometry are critical [1]. Unlike the hygroscopic free base, this salt can be stored in open containers for short periods without significant weight gain, reducing robotic handling errors and improving library quality.

Quote Request

Request a Quote for 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.